6-Fluoroisoquinolin-5-ol
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Overview
Description
6-Fluoroisoquinolin-5-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids
Preparation Methods
The synthesis of 6-Fluoroisoquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable fluorinating agents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by cyclization can yield isoquinoline derivatives . Another method involves the use of gold(I) catalysts for the cyclization of 2-alkynyl benzyl azides . These methods typically require specific reaction conditions, such as the presence of catalysts, solvents, and controlled temperatures.
Chemical Reactions Analysis
6-Fluoroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring. Common reagents used in these reactions include palladium and gold catalysts, as well as fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoroisoquinolin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinolin-5-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication . By forming complexes with these enzymes, the compound blocks the movement of the DNA-replication fork, thereby inhibiting DNA replication and exerting its biological effects .
Comparison with Similar Compounds
6-Fluoroisoquinolin-5-ol can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
6-Fluoroisoquinolin-3-ol: Another fluorinated isoquinoline with similar properties.
Fluoroquinolones: A class of compounds known for their antibacterial activity.
Fluorinated quinolines: These compounds exhibit a range of biological activities and are used in various applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other fluorinated derivatives.
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoroisoquinolin-5-ol |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H |
InChI Key |
PCFKPDPKWZKEEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)O)F |
Origin of Product |
United States |
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